molecular formula C11H23NO B13530351 1-Amino-5-cyclohexylpentan-3-ol

1-Amino-5-cyclohexylpentan-3-ol

Cat. No.: B13530351
M. Wt: 185.31 g/mol
InChI Key: SCTAPVAMDKBOGM-UHFFFAOYSA-N
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Description

1-Amino-5-cyclohexylpentan-3-ol (CAS 1483919-41-0) is a synthetic amino alcohol with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound features both amino and hydroxyl functional groups on an aliphatic chain terminated by a cyclohexyl group, making it a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research . The structure suggests potential as a precursor for the development of pharmacologically active molecules. Researchers may find this compound particularly valuable for exploring new classes of enzyme inhibitors. Structurally similar amino-substituted alcohols have been investigated as potent inhibitors of enzymes like N-Acylethanolamine acid amidase (NAAA), a cysteine hydrolase that hydrolyzes endogenous lipid mediators . Inhibiting NAAA is a promising strategy for sustaining levels of anti-inflammatory and antinociceptive mediators like palmitoylethanolamide (PEA), presenting a potential novel approach for the study of pain and inflammatory conditions . Furthermore, compounds containing a cyclohexylpentanol scaffold have demonstrated notable antimicrobial properties in research settings, showing activity against microorganisms associated with body odor, such as Corynebacterium xerosis and Staphylococcus epidermidis . This makes the core structure a point of interest for developing new antimicrobial agents. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-amino-5-cyclohexylpentan-3-ol

InChI

InChI=1S/C11H23NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h10-11,13H,1-9,12H2

InChI Key

SCTAPVAMDKBOGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(CCN)O

Origin of Product

United States

Preparation Methods

Amino and Hydroxyl Group Installation

One reported approach to synthesize amino alcohols involves:

  • Horner–Wadsworth–Emmons olefination of the aldehyde to introduce an α,β-unsaturated ester.
  • Hydrogenation of the double bond to saturate the chain.
  • Hydrolysis of the ester to the corresponding acid.
  • Subsequent reductive amination or other amination methods to install the amino group.

This approach has been used in related compounds, such as in the synthesis of 3-aminoazetidin-2-one derivatives starting from 5-cyclohexylpentan-1-ol.

Chiral Control and Resolution

Chiral purity is critical for biological activity. Methods to achieve enantiomerically pure amino alcohols include:

  • Asymmetric cycloaddition reactions using chiral N-acyl hydroxylamine compounds with cycloalkenes (e.g., cyclopentadiene) to form chiral intermediates.
  • Enzymatic resolution using lipases for selective acetylation or deacetylation steps.
  • Crystallization of hydrochloride salts to enhance optical purity.

Hydrogenation and Reduction Steps

Hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is commonly employed to:

  • Reduce double bonds.
  • Remove protecting groups.
  • Convert intermediates to the final amino alcohol.

Typical conditions involve hydrogen pressure around 1.0 MPa, room temperature to 50 °C, and reaction times from 12 to 24 hours.

Detailed Preparation Method from Patents

Two Chinese patents provide detailed synthetic routes for closely related compounds, which can be adapted for this compound:

Method Based on N-Acyl Hydroxylamine Cycloaddition (Patent CN110862325B)

  • Step 1: Asymmetric cycloaddition of chiral N-acyl hydroxylamine with cyclopentadiene to yield intermediate I.
  • Step 2: Hydrogenation reduction of intermediate I to intermediate II.
  • Step 3: Alcoholysis of amide bond in intermediate II under acid catalysis to form intermediate III salt.
  • Step 4: Hydrogenation and reduction of intermediate III salt to produce the amino alcohol salt.

This method emphasizes mild conditions, high optical purity (>99.5%), and suitability for large-scale production.

Method Using tert-Butyl Hydroxylamine Carbonate and Lipase Resolution (Patent CN112574046A)

  • Step 1: Oxidation of tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate catalyzed by copper chloride and 2-ethyl-2-oxazoline.
  • Step 2: In situ hetero Diels-Alder reaction with cyclopentadiene.
  • Step 3: Selective reduction of nitrogen-oxygen bonds using zinc powder and acetic acid.
  • Step 4: Chiral resolution using lipase and vinyl acetate.
  • Step 5: Hydrogenation of double bonds using Pd/C.
  • Step 6: Deacetylation under alkaline conditions.
  • Step 7: Formation of hydrochloride salt in situ by reaction with acetyl chloride in isopropanol.

This approach offers a novel, short synthetic route with high optical purity and cost efficiency.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Optical Purity (%) Notes
N-Acyl Hydroxylamine Cycloaddition Chiral N-acyl hydroxylamine, cyclopentadiene, Pd/C hydrogenation 45-58 >99.5 Suitable for large-scale, mild conditions
tert-Butyl Hydroxylamine Route CuCl catalyst, lipase resolution, Pd/C hydrogenation, acetyl chloride/isopropanol ~80 High Novel, short route, enzymatic chiral resolution
Oxidation-Horner–Wadsworth–Emmons PCC oxidation, olefination, hydrogenation 40-44 Not specified Multi-step, classical organic synthesis

Research Findings and Analysis

  • Optical Purity: Both patented methods achieve high optical purity (>99.5%), critical for pharmaceutical applications.
  • Scalability: The N-acyl hydroxylamine method is reported to be scalable with stable product quality.
  • Cost Efficiency: The tert-butyl hydroxylamine route reduces starting material costs and simplifies chiral resolution using enzymatic methods.
  • Reaction Conditions: Mild temperatures (0-60 °C) and standard hydrogenation pressures are common, facilitating industrial adaptation.
  • Environmental Considerations: Use of enzymatic resolution and avoidance of harsh reagents in some steps improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-cyclohexylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-5-cyclohexylpentan-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-5-cyclohexylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various physiological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Commercial Status
This compound C₁₁H₂₃NO 185.31 Primary amine, alcohol Potential intermediate in synthesis Discontinued
1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol C₈H₁₇NO 143.23 Primary amine, cyclopropane Unknown (discontinued) Discontinued
1-Methylcyclopentanol C₆H₁₂O 100.16 Secondary alcohol Solvent, fragrance component Available

Key Research Findings

Cyclohexyl vs. Cyclopropane Substituents

The cyclohexyl group in this compound enhances lipophilicity and steric bulk compared to the cyclopropane-containing analog, 1-[1-(aminomethyl)cyclopropyl]-2-methylpropan-1-ol. Cyclopropane’s ring strain may increase reactivity in certain synthetic pathways, but its smaller size could reduce steric hindrance .

Amino-Alcohol vs. Alcohol Functionality

1-Methylcyclopentanol, a secondary alcohol, lacks the amine group present in the target compound. Its lower molecular weight (100.16 vs. 185.31) suggests higher volatility, making it more suitable as a solvent .

Commercial Discontinuation Trends

In contrast, 1-methylcyclopentanol remains available, indicating established industrial applications (e.g., fragrances) .

Q & A

Q. What are the common synthetic routes for 1-Amino-5-cyclohexylpentan-3-ol?

The synthesis of this compound can be approached via reductive amination or functional group modifications. A plausible route involves:

  • Reductive amination : Reacting a cyclohexyl-substituted ketone precursor (e.g., 5-cyclohexylpentan-3-one) with ammonia under hydrogen gas in the presence of a transition metal catalyst (e.g., palladium or nickel) to introduce the amine group .
  • Hydroxylation : Subsequent oxidation or reduction steps may adjust hydroxyl positioning, using reagents like sodium borohydride for selective reduction or chromium trioxide for oxidation .
  • Cyclohexyl incorporation : Introducing the cyclohexyl group via alkylation or Grignard reactions, followed by purification via column chromatography .

Q. How is this compound characterized structurally?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the positions of the amino, hydroxyl, and cyclohexyl groups. For example, the cyclohexyl protons appear as a multiplet in the 1.0–2.0 ppm range .
  • Mass spectrometry (MS) : High-resolution MS to verify the molecular formula (e.g., C₁₁H₂₃NO) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry if the compound is crystallizable, particularly for chiral centers .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., O-H stretch ~3200 cm⁻¹, N-H bend ~1600 cm⁻¹) .

Q. What are the typical chemical reactions of this compound?

The bifunctional amino-alcohol structure enables diverse reactivity:

  • Oxidation : The hydroxyl group can be oxidized to a ketone using chromium trioxide, yielding 1-amino-5-cyclohexylpentan-3-one .
  • Acylation : React with acyl chlorides to form amides (e.g., acetyl chloride in the presence of a base) .
  • Reduction : The amine group can undergo reductive alkylation with aldehydes/ketones under hydrogenation conditions .
  • Cyclization : Intramolecular reactions to form heterocycles, such as pyrrolidines, under acidic conditions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and applications?

  • Chiral resolution : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) or diastereomeric salt formation (e.g., tartaric acid derivatives) to separate enantiomers .
  • Stereochemical effects : The spatial arrangement of the amino and hydroxyl groups impacts hydrogen bonding in catalysis or drug-target interactions. For example, the (R,R)-configuration may enhance enzyme inhibition compared to (S,S) .
  • Applications : Enantiopure forms are critical in asymmetric synthesis of pharmaceuticals or agrochemicals .

Q. What methodologies are used to study the biological activity of this compound?

  • Enzyme assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to proteins, leveraging the compound’s amino and hydroxyl groups for hydrogen bonding .
  • In vitro toxicity : Assess cytotoxicity in cell lines (e.g., HEK293) via MTT assays, noting the cyclohexyl group’s role in membrane permeability .

Q. How can computational tools aid in the retrosynthesis of this compound?

  • Retrosynthesis planning : AI tools (e.g., Pistachio, Reaxys) suggest pathways by analyzing reaction databases. For example, prioritizing reductive amination over Grignard routes due to higher reported yields .
  • Reaction optimization : Density Functional Theory (DFT) calculates transition states to predict optimal conditions (e.g., solvent polarity, temperature) for key steps like cyclohexyl group introduction .

Q. How should researchers address contradictions in reported data on this compound’s synthesis or properties?

  • Data triangulation : Cross-reference spectral data (NMR, IR) from multiple sources (e.g., PubChem, DSSTox) to validate structural assignments .
  • Reproducibility studies : Replicate synthesis under varying conditions (e.g., catalyst loading, reaction time) to identify critical variables affecting yield/purity .
  • Meta-analysis : Systematically review literature to resolve discrepancies (e.g., conflicting melting points attributed to polymorphic forms) .

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